molecular formula C11H15N5 B276376 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile

4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile

Cat. No. B276376
M. Wt: 217.27 g/mol
InChI Key: QOIOAYWJNSOFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, also known as MP-5-ACN, is a chemical compound that has been extensively studied due to its potential application in the field of medicine. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile is not fully understood, although it is believed to involve the inhibition of various enzymes and signaling pathways within cells. Studies have shown that 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile can inhibit the activity of enzymes such as DNA topoisomerase II and protein kinase C, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have a wide range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune system function. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile in laboratory experiments is its wide range of biological activities, which make it a promising candidate for further research. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile is relatively easy to synthesize, making it readily available for use in laboratory studies. However, one limitation of using 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile in laboratory experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.

Future Directions

There are a number of potential future directions for research involving 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile. One area of interest is the development of novel pharmaceutical agents based on the structure of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, which could have potential applications in the treatment of a wide range of diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, which could provide insights into the development of new therapeutic strategies. Finally, future research could focus on optimizing the synthesis of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile to improve its efficiency and reduce its potential toxicity.

Synthesis Methods

The synthesis of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile can be achieved through a multi-step process that involves the reaction of various chemical reagents. One of the most common methods for synthesizing 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile involves the reaction of 4-methyl-1-piperidinyl-2,4-dioxobutanoate with guanidine carbonate in the presence of a catalyst such as triethylamine. This reaction results in the formation of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile as a white crystalline powder.

Scientific Research Applications

4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been extensively studied in the field of medicine due to its potential application as a pharmaceutical agent. This compound has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

4-amino-2-(4-methylpiperidin-1-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H15N5/c1-8-2-4-16(5-3-8)11-14-7-9(6-12)10(13)15-11/h7-8H,2-5H2,1H3,(H2,13,14,15)

InChI Key

QOIOAYWJNSOFPW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)N)C#N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)N)C#N

Origin of Product

United States

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